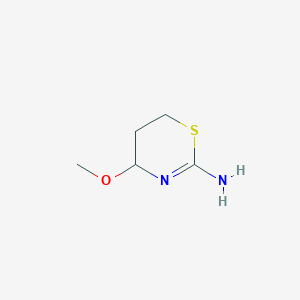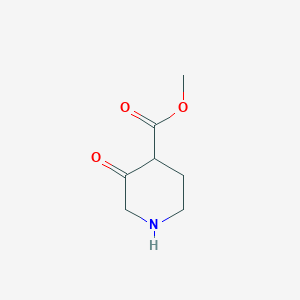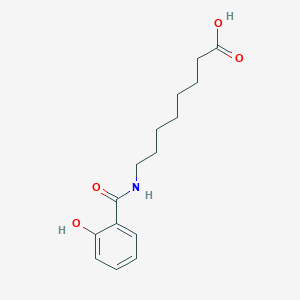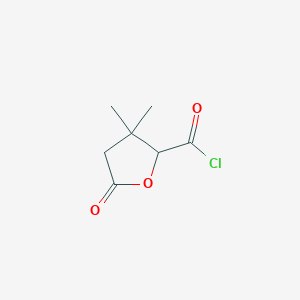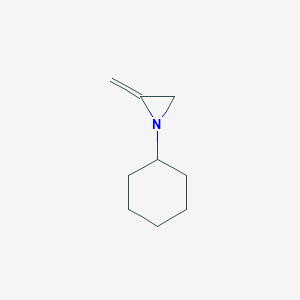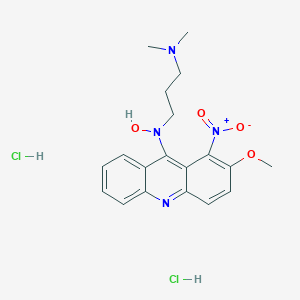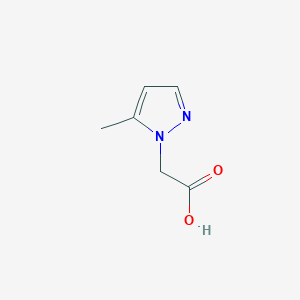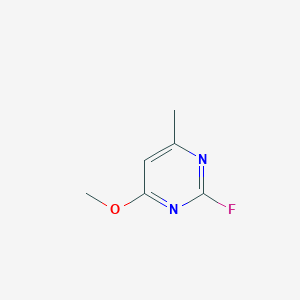
2-Fluoro-4-methoxy-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxy-6-methylpyrimidine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP is a heterocyclic compound that contains a fluorine atom, a methoxy group, and a methyl group attached to the pyrimidine ring.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-4-methoxy-6-methylpyrimidine is not fully understood. However, it has been suggested that 2-Fluoro-4-methoxy-6-methylpyrimidine may inhibit the activity of protein kinases by binding to their ATP-binding site. This inhibition can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemische Und Physiologische Effekte
2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-methoxy-6-methylpyrimidine has several advantages for lab experiments, including its easy synthesis and high purity. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-Fluoro-4-methoxy-6-methylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and analogs of 2-Fluoro-4-methoxy-6-methylpyrimidine may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 2-Fluoro-4-methoxy-6-methylpyrimidine can be achieved through various methods, including the reaction of 2,4-dimethoxypyrimidine with methyl iodide and then with fluorine gas. Another method involves the reaction of 2,4-dimethoxypyrimidine with methyl iodide, followed by treatment with potassium fluoride and trifluoroacetic acid. The yield of 2-Fluoro-4-methoxy-6-methylpyrimidine can be improved by using microwave irradiation or ultrasound-assisted reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxy-6-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 2-Fluoro-4-methoxy-6-methylpyrimidine has also been investigated as a potential inhibitor of protein kinases, which are involved in the regulation of cell growth and proliferation.
Eigenschaften
CAS-Nummer |
184590-44-1 |
|---|---|
Produktname |
2-Fluoro-4-methoxy-6-methylpyrimidine |
Molekularformel |
C6H7FN2O |
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
2-fluoro-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H7FN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |
InChI-Schlüssel |
BQMUFBNHBOKJEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)F)OC |
Kanonische SMILES |
CC1=CC(=NC(=N1)F)OC |
Synonyme |
Pyrimidine, 2-fluoro-4-methoxy-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
